molecular formula C17H13O4- B12551552 2'-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1'-biphenyl]-2-carboxylate CAS No. 184579-65-5

2'-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1'-biphenyl]-2-carboxylate

Cat. No.: B12551552
CAS No.: 184579-65-5
M. Wt: 281.28 g/mol
InChI Key: SQQMBHCSYWZBOZ-UHFFFAOYSA-M
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Description

The compound 2'-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1'-biphenyl]-2-carboxylate features a biphenyl backbone with two key substituents:

  • Position 2': An allyloxy carbonyl moiety (-OCO-(CH₂CH=CH₂)), introducing reactivity for further functionalization (e.g., polymerization or Michael additions).

This structure is of interest in pharmaceutical and materials science due to its modular design. The allyl group offers sites for covalent modifications, while the biphenyl core provides rigidity and π-π stacking capabilities.

Properties

CAS No.

184579-65-5

Molecular Formula

C17H13O4-

Molecular Weight

281.28 g/mol

IUPAC Name

2-(2-prop-2-enoxycarbonylphenyl)benzoate

InChI

InChI=1S/C17H14O4/c1-2-11-21-17(20)15-10-6-4-8-13(15)12-7-3-5-9-14(12)16(18)19/h2-10H,1,11H2,(H,18,19)/p-1

InChI Key

SQQMBHCSYWZBOZ-UHFFFAOYSA-M

Canonical SMILES

C=CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1’-biphenyl]-2-carboxylate typically involves the esterification of 2-carboxy-[1,1’-biphenyl] with prop-2-en-1-yl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2’-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1’-biphenyl]-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted biphenyl derivatives .

Scientific Research Applications

2’-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which 2’-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1’-biphenyl]-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Key Findings from Analog Studies

Reactivity and Functionalization :

  • The allyloxy group in the target compound and its prop-1-en-1-yl analog (6o) enables regioselective reactions. However, the double bond position (prop-2-en-1-yl vs. prop-1-en-1-yl) influences isomer ratios and reactivity .
  • Chlorinated analogs (e.g., 2''-chloro derivative) exhibit stronger electron-withdrawing effects, enhancing carboxylate acidity compared to allyl-substituted derivatives .

Synthetic Challenges :

  • Yields for allyl-containing derivatives (52–59%) are lower than simpler methyl-substituted analogs, likely due to steric hindrance or competing isomerization .
  • Flash chromatography (hexanes/ethyl acetate gradients) is commonly used for purification, as seen in the synthesis of 6o and 27b .

Physicochemical Properties :

  • Allyl- and prop-1-en-1-yl-substituted compounds are typically oils, whereas methyl- or chloro-substituted analogs are solids .
  • Lipophilicity increases with bulky substituents (e.g., dichloroindenyl in 27b), impacting bioavailability or material compatibility .

Biological Activity

2'-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1'-biphenyl]-2-carboxylate, also known as a biphenyl derivative, is a compound of interest due to its diverse biological activities. This article reviews its biological activity based on various studies, highlighting its potential applications in medicinal chemistry.

  • Chemical Name : 2'-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1'-biphenyl]-2-carboxylate
  • Molecular Formula : C17H13O4
  • CAS Number : 71349354
  • Molecular Weight : 285.28 g/mol

Biological Activities

The biological activities of this compound have been evaluated through various studies, focusing on its antimicrobial, antioxidant, anticancer, and enzyme inhibitory properties.

Antimicrobial Activity

A study conducted on propenylbenzene derivatives, which include compounds similar to 2'-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1'-biphenyl]-2-carboxylate, reported significant antimicrobial effects. The Minimum Inhibitory Concentration (MIC) values for these compounds against Candida albicans ranged from 37 to 124 μg/mL. This suggests that the compound may exhibit fungistatic properties .

Antioxidant Activity

The antioxidant potential of propenylbenzene derivatives was assessed using various assays. The most active compounds demonstrated an effective concentration (EC50) ranging from 19 to 31 μg/mL. This indicates a strong ability to scavenge free radicals and suggests potential applications in preventing oxidative stress-related diseases .

Anticancer Activity

Research has shown that the tested biphenyl compounds exhibit antiproliferative effects against several cancer cell lines, including HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (osteosarcoma). The results indicated that the compounds could inhibit cell proliferation in a concentration-dependent manner, showcasing their potential as anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of biphenyl derivatives can be influenced by their structural characteristics. For instance:

  • Substituents : The presence of specific functional groups can enhance or diminish the biological activity.
  • Double Bonds : Compounds with double bonds in their structure often exhibited higher antiradical activity.

The SAR studies suggest that modifications in the biphenyl structure can lead to significant changes in biological efficacy, emphasizing the importance of chemical design in drug development .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluating various propenylbenzene derivatives found that certain modifications led to enhanced antifungal activity against Candida albicans. The derivatives were synthesized through chemoenzymatic methods and showed promising results in both laboratory and preparative-scale evaluations .
  • Cytotoxicity Assessment :
    • In vitro tests on human red blood cells revealed no cytotoxicity for several tested compounds at varying concentrations. However, some derivatives affected membrane fluidity, which could be relevant for assessing their safety profile in therapeutic applications .

Data Summary Table

Activity TypeObserved EffectReference
AntimicrobialMIC against Candida albicans: 37–124 μg/mL
AntioxidantEC50: 19–31 μg/mL
AnticancerInhibition of HepG2, Caco-2, MG63
CytotoxicityNo cytotoxicity on human RBCs

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